8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE: is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes methoxy and methyl groups attached to a benzo[c]chromen-6-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method ensures the formation of the desired coumarin derivative under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core.
Substitution: Substitution reactions can occur at the aromatic rings, especially involving the methoxy and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various coumarin derivatives, which are valuable for their diverse chemical properties .
Biology: In biological research, coumarin derivatives are studied for their potential as enzyme inhibitors and fluorescent probes .
Medicine: Coumarins, including this compound, are investigated for their anticoagulant, anti-inflammatory, and anticancer properties .
Industry: The compound finds applications in the production of perfumes, fabric conditioners, and other consumer products due to its aromatic properties .
Mechanism of Action
The mechanism of action of 8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved include inhibition of DNA gyrase and cyclooxygenase enzymes .
Comparison with Similar Compounds
- 7-Hydroxy-4-methyl coumarin
- Warfarin
- Dicoumarol
Comparison: Compared to these similar compounds, 8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of multiple methoxy and methyl groups enhances its lipophilicity and potential interactions with biological membranes .
Properties
Molecular Formula |
C26H26O4 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C26H26O4/c1-14-11-15(2)17(4)23(16(14)3)13-29-24-10-9-21-20-8-7-19(28-6)12-22(20)26(27)30-25(21)18(24)5/h7-12H,13H2,1-6H3 |
InChI Key |
UAEXUBWBSNGIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C)C)C |
Origin of Product |
United States |
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